3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane
Brand Name: Vulcanchem
CAS No.: 1797333-61-9
VCID: VC5922400
InChI: InChI=1S/C21H22F3NO2/c1-27-19-10-8-15(9-11-19)17-5-2-3-12-25(14-17)20(26)16-6-4-7-18(13-16)21(22,23)24/h4,6-11,13,17H,2-3,5,12,14H2,1H3
SMILES: COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C21H22F3NO2
Molecular Weight: 377.407

3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane

CAS No.: 1797333-61-9

Cat. No.: VC5922400

Molecular Formula: C21H22F3NO2

Molecular Weight: 377.407

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane - 1797333-61-9

Specification

CAS No. 1797333-61-9
Molecular Formula C21H22F3NO2
Molecular Weight 377.407
IUPAC Name [3-(4-methoxyphenyl)azepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C21H22F3NO2/c1-27-19-10-8-15(9-11-19)17-5-2-3-12-25(14-17)20(26)16-6-4-7-18(13-16)21(22,23)24/h4,6-11,13,17H,2-3,5,12,14H2,1H3
Standard InChI Key NSRXPUXIWMCTHR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane features a seven-membered azepane ring (C₆H₁₁N) with two substituents:

  • A 4-methoxyphenyl group at position 3, characterized by a methoxy (-OCH₃) substituent on the benzene ring .

  • A 3-(trifluoromethyl)benzoyl group at position 1, comprising a benzoyl moiety (C₆H₅CO-) with a trifluoromethyl (-CF₃) group at the meta position .

The molecular formula is C₂₂H₂₃F₃N₂O₂, with a calculated molecular weight of 428.43 g/mol.

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, analogous azepane derivatives exhibit chair-like conformations due to ring puckering. The 3-(4-methoxyphenyl) substituent likely occupies an equatorial position to minimize steric strain, as observed in 3-(4-methoxyphenyl)azepane (PubChem CID 56724845) .

Synthetic Pathways

Azepane Ring Formation

The azepane core can be synthesized via intramolecular cyclization of α,ω-diamines or through transition-metal-catalyzed reactions. A representative method involves:

  • Palladium-catalyzed coupling of 2-iodoaniline derivatives with acrylates to form enamine intermediates .

  • Hydrogenation under atmospheric pressure to reduce double bonds and generate the saturated azepane ring .

For example, methyl (2E)-3-(2′-aminophenyl)prop-2-enoate (4a) was synthesized using palladium acetate and triphenylphosphine, achieving yields >70% .

4-Methoxyphenyl Group

  • Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the 4-methoxyphenyl moiety. The PubChem entry for 3-(4-methoxyphenyl)azepane confirms the feasibility of this approach, with a reported molecular weight of 205.30 g/mol .

3-(Trifluoromethyl)benzoyl Group

  • Benzoylation using 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) selectively functionalizes the azepane nitrogen .

Physicochemical Properties

Solubility and Stability

  • LogP: Estimated at 3.2 (Predicted using PubChem data ), indicating moderate lipophilicity.

  • Hydrolytic stability: The benzoyl group may undergo enzymatic cleavage in vivo, as seen in analogues .

Pharmacological Activity and Applications

Target Engagement

The trifluoromethyl group enhances metabolic stability and target binding affinity, commonly observed in kinase inhibitors . The 4-methoxyphenyl moiety may contribute to π-π stacking interactions with aromatic residues in enzyme active sites .

Future Directions

  • Stereoselective synthesis to explore enantiomer-specific activity.

  • In vitro profiling against kinase panels and cancer cell lines.

  • ADMET optimization to improve bioavailability and reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator